molecular formula C17H13ClN2O2 B1214889 ロナゾラック CAS No. 53808-88-1

ロナゾラック

カタログ番号: B1214889
CAS番号: 53808-88-1
分子量: 312.7 g/mol
InChIキー: XVUQHFRQHBLHQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ロナゾラックは、ピラゾール系化合物に属する非ステロイド性抗炎症薬 (NSAID) です。炎症と痛みのメディエーターであるプロスタグランジンの合成を阻害する能力で知られています。 ロナゾラックの化学構造は、フェニル基とクロロフェニル基で置換されたピラゾール環を含み、独特で強力な抗炎症剤となっています .

製法

合成ルートと反応条件

ロナゾラックの合成は、通常、ピラゾール環の形成に続き、フェニル基とクロロフェニル基の導入が行われます。一般的な合成ルートの1つには、ヒドラジンとβ-ジケトンを反応させてピラゾール環を形成する方法があります。 この中間体は、さらに反応させ、フェニル基とクロロフェニル基を導入します .

工業的生産方法

ロナゾラックの工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、効率とスケーラビリティを向上させるために、連続フロー反応器や自動合成プラットフォームなどの高度な技術が用いられています .

科学的研究の応用

Lonazolac has a wide range of scientific research applications, including:

生化学分析

Biochemical Properties

Lonazolac plays a significant role in biochemical reactions, primarily through its interaction with cyclooxygenase enzymes. It is a nonselective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting these enzymes, Lonazolac reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. Additionally, Lonazolac interacts with various proteins and biomolecules involved in the inflammatory response, further modulating the biochemical pathways associated with inflammation.

Cellular Effects

Lonazolac affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In inflammatory cells, such as macrophages and neutrophils, Lonazolac inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . It also affects the expression of genes involved in the inflammatory response, leading to a decrease in the synthesis of inflammatory mediators. Furthermore, Lonazolac impacts cellular metabolism by altering the production of reactive oxygen species and modulating the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of Lonazolac involves its binding interactions with cyclooxygenase enzymes. By binding to the active sites of COX-1 and COX-2, Lonazolac inhibits their enzymatic activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a reduction in the levels of prostaglandins, which are key mediators of inflammation and pain. Additionally, Lonazolac may exert its effects through other molecular mechanisms, such as the modulation of signaling pathways and the inhibition of transcription factors involved in the inflammatory response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lonazolac have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Lonazolac has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that Lonazolac maintains its anti-inflammatory and analgesic effects, with no significant loss of potency. Prolonged exposure to Lonazolac may lead to adaptive changes in cellular function, such as the upregulation of compensatory pathways or the development of tolerance.

Dosage Effects in Animal Models

The effects of Lonazolac vary with different dosages in animal models. At therapeutic doses, Lonazolac effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, Lonazolac may exhibit toxic effects, such as gastrointestinal irritation, renal toxicity, and hepatotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in clinical settings.

Metabolic Pathways

Lonazolac is involved in various metabolic pathways, including its metabolism by liver enzymes. It undergoes phase I and phase II metabolic reactions, resulting in the formation of metabolites that are excreted in the urine and bile . The primary metabolic pathway involves hydroxylation and conjugation reactions, which are catalyzed by cytochrome P450 enzymes. These metabolic processes influence the pharmacokinetics and bioavailability of Lonazolac, affecting its therapeutic efficacy and safety profile.

Transport and Distribution

Lonazolac is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and is distributed to different tissues, including inflamed sites . Lonazolac interacts with transporters and binding proteins, such as albumin, which facilitate its distribution and accumulation in target tissues. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters.

Subcellular Localization

The subcellular localization of Lonazolac plays a crucial role in its activity and function. Lonazolac is primarily localized in the cytoplasm and nucleus of cells, where it interacts with its target enzymes and modulates cellular processes . The compound may also undergo post-translational modifications, such as phosphorylation or acetylation, which influence its subcellular localization and activity. These modifications may direct Lonazolac to specific compartments or organelles, further modulating its effects on cellular function.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lonazolac typically involves the formation of the pyrazole ring followed by the introduction of the phenyl and chlorophenyl substituents. One common synthetic route includes the reaction of hydrazine with a β-diketone to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the phenyl and chlorophenyl groups .

Industrial Production Methods

Industrial production of Lonazolac involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

化学反応の分析

反応の種類

ロナゾラックは、以下の化学反応など、様々な化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主な生成物には、様々な置換ピラゾールとその誘導体が含まれ、これらは異なる薬理学的特性を示す可能性があります .

科学研究への応用

ロナゾラックは、以下のものを含む、幅広い科学研究への応用があります。

    化学: ピラゾール化学の研究と新しい合成方法の開発のためのモデル化合物として使用されます。

    生物学: 細胞プロセスへの影響と、炎症や痛みの経路を研究するためのツールとしての可能性について調査されています。

    医学: 炎症性疾患の治療と疼痛管理における治療の可能性が探られています。

    産業: 新しい医薬品開発や品質管理における基準物質として利用されています

作用機序

ロナゾラックは、プロスタグランジンの合成を担うシクロオキシゲナーゼ酵素を阻害することで、その効果を発揮します。プロスタグランジンの合成を減少させることで、ロナゾラックは炎症と痛みを軽減します。 ロナゾラックの分子標的は、シクロオキシゲナーゼ-1とシクロオキシゲナーゼ-2酵素であり、ロナゾラックはこれらの酵素を選択的に阻害することで、抗炎症効果を発揮します .

類似化合物との比較

類似化合物

独自性

ロナゾラックは、ピラゾール環における特異的な置換パターンによって、独特の薬理学的特性を有しています。 シクロオキシゲナーゼ-2を選択的に阻害する作用により、非選択的なNSAIDに比べて、胃腸副作用の可能性が低い炎症の軽減に役立つ化合物となっています .

特性

IUPAC Name

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUQHFRQHBLHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75821-71-5 (calcium salt)
Record name Lonazolac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4046151
Record name Lonazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53808-88-1
Record name Lonazolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53808-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lonazolac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lonazolac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13432
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lonazolac
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lonazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lonazolac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LONAZOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13097143QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Lonazolac
Reactant of Route 2
Lonazolac
Reactant of Route 3
Lonazolac
Reactant of Route 4
Lonazolac
Reactant of Route 5
Lonazolac
Reactant of Route 6
Lonazolac
Customer
Q & A

Q1: What is the primary mechanism of action of Lonazolac?

A1: Lonazolac exerts its anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes. [] It demonstrates a preference for COX-2 inhibition, though it is not as selective as some newer COX-2 inhibitors. [, , ] COX enzymes are responsible for catalyzing the formation of prostaglandins from arachidonic acid, key mediators of inflammation. [, , ] By inhibiting COX, Lonazolac reduces prostaglandin synthesis, thus mitigating inflammation. []

Q2: Beyond COX inhibition, does Lonazolac impact other biological pathways?

A2: Research indicates Lonazolac can impact immune responses beyond its COX-inhibitory action. [] It has shown an ability to suppress mononuclear cell activation in response to synovial stimuli, an effect reversible by adding Prostaglandin E2. [] This finding implies potential modulation of immune cell activity, suggesting further investigation into its immunomodulatory properties is warranted.

Q3: What is the molecular formula and weight of Lonazolac?

A3: Lonazolac, chemically known as Calcium-[3-(p-chlorophenyl)-1-phenylpyrazole-4]-acetate, possesses the molecular formula C17H13ClN2O2•Ca. [] Its molecular weight is 392.87 g/mol. []

Q4: Is there spectroscopic data available for characterizing Lonazolac?

A4: Various analytical techniques have been employed to characterize Lonazolac. Researchers have utilized high-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection for analyzing Lonazolac and its metabolites in biological samples. [, , ]

Q5: How is Lonazolac absorbed and distributed in the body?

A5: Lonazolac is administered orally and exhibits good absorption from the gastrointestinal tract. [, ] Following absorption, it distributes widely in the body, including synovial fluid, reaching therapeutically relevant concentrations within two hours of administration. [, ] The concentration of Lonazolac in synovial fluid has been reported to be approximately half of that in serum. [, ]

Q6: What is the metabolic pathway of Lonazolac?

A6: Lonazolac undergoes biotransformation primarily in the liver, forming several metabolites. [, ] A significant metabolite is its hydroxy derivative, which also exhibits anti-inflammatory activity. [, ] Studies using hepatocytes from various species have revealed interspecies differences in Lonazolac's metabolic profile, highlighting the importance of considering species-specific metabolism in preclinical studies. []

Q7: How is Lonazolac eliminated from the body?

A7: Lonazolac and its metabolites are primarily eliminated through renal excretion. [] The terminal half-life of Lonazolac is approximately 6 hours in young individuals but increases to about 12 hours in the elderly. [] Despite this prolonged half-life in the elderly, no significant accumulation of Lonazolac has been observed with multiple dosing. []

Q8: What in vitro models have been used to evaluate Lonazolac's activity?

A8: Lonazolac's anti-inflammatory activity has been extensively studied in vitro. Researchers have employed the Leukocyte Adherence Inhibition Test to demonstrate Lonazolac's ability to block mononuclear cell activation induced by synovial stimuli. [] These findings highlight Lonazolac's potential to modulate immune responses, suggesting further research in this area is warranted.

Q9: What animal models have been employed to investigate Lonazolac's efficacy?

A9: Lonazolac's efficacy has been investigated in various animal models of inflammation. In a rat model of carrageenan-induced paw edema, Lonazolac effectively reduced inflammation, comparable to other NSAIDs like Indomethacin. [, ] These studies demonstrate Lonazolac's potential as an anti-inflammatory agent. Furthermore, Lonazolac exhibited a protective effect against lung metastasis formation in mice models using Lewis lung carcinoma and melanoma B-16 cells, suggesting potential applications beyond its anti-inflammatory properties. []

Q10: Have there been clinical trials investigating the efficacy of Lonazolac?

A10: Several clinical trials have evaluated the efficacy and safety of Lonazolac in humans. Studies in patients with rheumatoid arthritis demonstrated significant improvements in pain, swelling, and active mobility with Lonazolac treatment compared to placebo. [, ] Other studies have investigated its use in managing postoperative edema, showing promising results in reducing swelling and pain following knee joint surgery. []

Q11: Have there been attempts to develop targeted delivery systems for Lonazolac?

A11: Researchers have explored incorporating Lonazolac into liposomes to improve its pharmacokinetic profile and potentially target specific tissues. [] Studies using small unilamellar liposomes loaded with Lonazolac showed prolonged drug release and higher plasma levels compared to free drug administration in rabbits. [] This approach suggests a promising avenue for enhancing Lonazolac's therapeutic efficacy and minimizing off-target effects.

Q12: What analytical methods are used to quantify Lonazolac?

A12: High-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection is widely employed to measure Lonazolac concentrations in biological fluids, including plasma and synovial fluid. [, , , ] The development of sensitive and specific analytical methods is crucial for accurately assessing drug pharmacokinetics and ensuring therapeutic drug monitoring.

Q13: Are there established methods for detecting Lonazolac metabolites?

A13: Researchers have developed methods for simultaneously analyzing Lonazolac and its major metabolites, including the hydroxy metabolite, using HPLC with fluorescence detection. [, ] These analytical advancements allow for a comprehensive understanding of Lonazolac's metabolic fate and potential contributions of active metabolites to its overall therapeutic effect.

Q14: What is the historical context of Lonazolac's development?

A14: Lonazolac emerged as part of the ongoing search for novel NSAIDs with improved efficacy and safety profiles. [] Its development reflects the continuous efforts in medicinal chemistry to refine drug structures and optimize their therapeutic benefits while minimizing potential adverse effects.

Q15: Are there alternative drugs or treatment strategies for the indications where Lonazolac is used?

A15: Yes, alternative NSAIDs, including those with greater COX-2 selectivity, are available for managing inflammatory conditions. [, ] Additionally, non-pharmacological interventions, such as physical therapy and lifestyle modifications, play a crucial role in managing these conditions. The choice of treatment strategy should be individualized based on the patient's specific needs, considering potential benefits and risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。